molecular formula C11H16N4 B13331514 1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Cat. No.: B13331514
M. Wt: 204.27 g/mol
InChI Key: NDODSXSZXSWWKX-UHFFFAOYSA-N
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Description

1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves the construction of the imidazo[4,5-b]pyridine ring system followed by functional group modifications. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one followed by alkylation can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares the core structure but lacks the isopropyl and N-methylmethanamine substituents.

    Imidazo[4,5-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring in a different orientation.

Uniqueness

1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

N-methyl-1-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C11H16N4/c1-8(2)15-10(7-12-3)14-9-5-4-6-13-11(9)15/h4-6,8,12H,7H2,1-3H3

InChI Key

NDODSXSZXSWWKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC2=C1N=CC=C2)CNC

Origin of Product

United States

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